molecular formula C24H29N3O3S2 B11233042 N-(2,3-dimethylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}butanamide

N-(2,3-dimethylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}butanamide

Cat. No.: B11233042
M. Wt: 471.6 g/mol
InChI Key: ZXHLLPDVGPNJCB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a dimethylsulfamoyl group, and a quinoline moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline moiety, followed by the introduction of the dimethylsulfamoyl group and the dimethylphenyl group. The final step involves the formation of the butanamide linkage.

    Quinoline Synthesis: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via a sulfonation reaction using dimethylsulfamoyl chloride and a suitable base like triethylamine.

    Formation of Butanamide Linkage: The final step involves the coupling of the quinoline derivative with 2,3-dimethylphenylbutanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}butanamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline moiety may interact with DNA or proteins, leading to changes in their function. The dimethylsulfamoyl group could enhance the compound’s solubility and bioavailability, while the dimethylphenyl group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Acetylacetone: Another compound with a diketone structure that undergoes similar chemical reactions.

    Diketene: A reactive intermediate used in the synthesis of various acetoacetic acid derivatives.

Uniqueness

N-(2,3-dimethylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the quinoline moiety distinguishes it from simpler compounds like ethyl acetoacetate and acetylacetone, making it a valuable compound for advanced research and applications.

Properties

Molecular Formula

C24H29N3O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanylbutanamide

InChI

InChI=1S/C24H29N3O3S2/c1-7-22(24(28)26-20-10-8-9-15(2)17(20)4)31-23-13-16(3)19-14-18(11-12-21(19)25-23)32(29,30)27(5)6/h8-14,22H,7H2,1-6H3,(H,26,28)

InChI Key

ZXHLLPDVGPNJCB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1C)C)SC2=NC3=C(C=C(C=C3)S(=O)(=O)N(C)C)C(=C2)C

Origin of Product

United States

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